(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Catalog No.
S729692
CAS No.
848821-61-4
M.F
C24H23F12NOSi
M. Wt
597.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimet...

CAS Number

848821-61-4

Product Name

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

IUPAC Name

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane

Molecular Formula

C24H23F12NOSi

Molecular Weight

597.5 g/mol

InChI

InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m0/s1

InChI Key

MOHRGTBNEJKFMB-IBGZPJMESA-N

SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

The exact mass of the compound (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is a highly privileged, fluorinated diarylprolinol silyl ether organocatalyst. Broadly recognized as the Jørgensen-Hayashi catalyst, it operates via enamine and iminium ion activation modes to facilitate asymmetric alpha-functionalizations and complex cycloadditions of aldehydes. For procurement and process chemistry, its core value lies in the strategic combination of trimethylsilyl (TMS) protection—which prevents catalyst deactivation—and the strongly electron-withdrawing, sterically demanding 3,5-bis(trifluoromethyl)phenyl groups. Together, these structural features enable exceptionally high turnover numbers, robust processability, and exquisite enantiocontrol even in sterically congested or electronically mismatched transformations, making it a critical raw material for the scalable synthesis of chiral active pharmaceutical ingredients (APIs) [1].

Substituting this specific fluorinated TMS-ether with generic L-proline, unprotected diarylprolinols, or non-fluorinated diphenylprolinol silyl ethers introduces severe process liabilities that directly impact manufacturing costs. Unprotected prolinols rapidly react with aldehyde substrates to form stable, unreactive oxazolidines in a 'parasitic equilibrium,' leading to severe product inhibition and necessitating commercially unviable catalyst loadings (often >20 mol%). Conversely, substituting with the non-fluorinated diphenylprolinol TMS ether reduces the electrophilicity of the intermediate iminium ion and decreases steric shielding. This frequently results in sluggish reaction rates with weak nucleophiles, incomplete conversions, and a significant drop in enantiomeric excess (ee) during complex cascade or cycloaddition reactions, ultimately requiring expensive downstream chiral resolution [1].

Elimination of Parasitic Equilibrium via TMS Protection

NMR spectroscopic studies confirm that unprotected diarylprolinol catalysts react with aldehydes to form stable oxazolidines, creating a 'dead-end' parasitic equilibrium that sequesters the active catalyst and necessitates high loadings (20-30 mol%). The TMS-protected target compound (CAS 848821-61-4) completely suppresses this cyclization, maintaining the active enamine/iminium species in solution and enabling quantitative yields at catalyst loadings as low as 1-5 mol% [1].

Evidence DimensionCatalyst loading required for >90% yield
Target Compound Data1-5 mol% (no oxazolidine sequestration)
Comparator Or BaselineUnprotected diarylprolinol (20-30 mol% due to parasitic equilibrium)
Quantified Difference4x to 20x reduction in required catalyst loading
ConditionsOrganocatalytic alpha-functionalization of aldehydes

Lower catalyst loadings directly translate to reduced material costs and simplified downstream purification in scaled-up manufacturing.

Increased Iminium Electrophilicity via Fluorinated Aryl Groups

The 3,5-bis(trifluoromethyl)phenyl groups exert a strong electron-withdrawing effect that significantly lowers the LUMO of the intermediate iminium ion compared to the non-fluorinated diphenylprolinol silyl ether. This enhanced electrophilicity is critical for driving reactions with sterically hindered or weakly nucleophilic substrates, such as in formal [3+2] or [4+2] cycloadditions, where the diphenyl analog often fails to reach full conversion or requires extended reaction times and elevated temperatures [1].

Evidence DimensionSubstrate scope and conversion rate for weak nucleophiles
Target Compound DataHigh conversion (>90%) due to enhanced iminium electrophilicity
Comparator Or BaselineDiphenylprolinol TMS ether (low or negligible conversion)
Quantified DifferenceEnables full conversion where the non-fluorinated analog fails
ConditionsIminium-catalyzed cycloadditions with sterically hindered substrates

Procurement of the highly fluorinated catalyst expands the viable synthetic scope, allowing for the synthesis of complex API intermediates that cannot be accessed with standard non-fluorinated analogs.

Superior Steric Shielding for Maximized Enantiocontrol

The extreme steric bulk of the 3,5-bis(trifluoromethyl)phenyl groups effectively blocks one face of the enamine intermediate, ensuring rigorous stereocontrol. In benchmark alpha-sulfenylation and alpha-arylation reactions of aldehydes, the target compound routinely achieves >95% enantiomeric excess (ee). In head-to-head comparisons, less bulky catalysts or non-fluorinated analogs often yield significantly lower ee (e.g., 70-85%) under identical conditions due to insufficient facial discrimination [1].

Evidence DimensionEnantiomeric excess (ee) in alpha-sulfenylation
Target Compound Data>95% ee
Comparator Or BaselineLess sterically hindered prolinol derivatives (70-85% ee)
Quantified Difference>10-25% improvement in enantiomeric excess
ConditionsAsymmetric alpha-functionalization of aldehydes

Achieving >95% ee eliminates the need for costly and yield-destroying chiral resolution steps during downstream API production.

Asymmetric Synthesis of Complex API Intermediates via Cascade Reactions

The target compound is the catalyst of choice for one-pot domino and cascade reactions (e.g., Michael/aldol sequences) used to construct highly substituted chiral cyclohexenes and cyclopentanes. Its enhanced iminium electrophilicity and complete suppression of oxazolidine formation make it ideal for synthesizing complex pharmaceutical building blocks where high turnover and exquisite stereocontrol are mandatory [1].

Alpha-Functionalization of Aldehydes (Sulfenylation, Arylation, Amination)

For industrial processes requiring the direct, highly enantioselective introduction of heteroatoms (S, N, O) or aryl groups at the alpha-position of aldehydes, this catalyst provides unmatched facial selectivity. Its bulky fluorinated aryl groups consistently deliver >95% ee, streamlining downstream purification and avoiding the need for chiral chromatography [2].

Continuous Flow Asymmetric Organocatalysis

Due to its high stability and resistance to parasitic deactivation, the target compound (and its immobilized derivatives) is exceptionally well-suited for continuous flow manufacturing paradigms. It maintains high catalytic activity over extended periods without product inhibition, making it a highly processable choice for scalable, green chemistry workflows [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane

Dates

Last modified: 08-15-2023
Arceo et al. Photochemical activity of a key donor-acceptor complex can drive stereoselective catalytic alpha-alkylation of aldehydes. Nature Chemistry, doi: 10.1038/nchem.1727, published online 11 August 2013 http://www.nature.com/nchem
Capacci et al. Direct, enantioselective alpha-alkylation of aldehydes using simple olefins. Nature Chemistry, doi: 10.1038/nchem.2797, published online 26 June 2017
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

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